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Compound of Interest

Compound Name: ORL1 antagonist 1

Cat. No.: B12430085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of LY2940094, a potent and selective nociceptin/orphanin FQ (NOP) receptor

antagonist, in preclinical studies of ethanol self-administration. The following information is

intended to guide researchers in designing and executing experiments to evaluate the

therapeutic potential of NOP receptor antagonists for alcohol use disorder (AUD).

Application Notes
LY2940094 is an orally bioavailable small molecule that has demonstrated efficacy in reducing

ethanol consumption and seeking behaviors in animal models of alcoholism.[1][2] Its primary

mechanism of action is the blockade of the NOP receptor, a G protein-coupled receptor

implicated in mood, stress, and addiction.[1] Preclinical evidence suggests that LY2940094 can

attenuate ethanol self-administration, reduce the motivation to consume ethanol, and block

stress-induced reinstatement of ethanol-seeking behavior.[1][2] Furthermore, it has been

shown to block ethanol-stimulated dopamine release in the nucleus accumbens, a key brain

region in the reward pathway.[1][3] These findings highlight the potential of NOP receptor

antagonism as a novel therapeutic strategy for AUD.

Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating

the effects of LY2940094 on ethanol self-administration and related behaviors.
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Table 1: Effect of LY2940094 on Homecage Ethanol Self-Administration in Alcohol-Preferring

Rats[1]

Animal Model Treatment
Dose (mg/kg,
PO)

Ethanol Intake
(g/kg)

% Reduction
vs. Vehicle

Indiana Alcohol-

Preferring (P)

Rats

Vehicle - ~4.5 -

LY2940094 3 ~4.0 ~11%

LY2940094 10 ~3.5 ~22%

LY2940094 30 ~2.5 ~44%

Naltrexone

(Comparator)
10 ~2.8 ~38%

Marchigian

Sardinian

Alcohol-

Preferring (msP)

Rats

Vehicle - ~6.0 -

LY2940094 3 ~5.5 ~8%

LY2940094 30 ~2.5 ~58%*

*p < 0.05 vs. vehicle-treated rats

Table 2: Effect of LY2940094 on Motivation for Ethanol in a Progressive Ratio Operant Task in

P Rats[1]
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Treatment Dose (mg/kg, PO)
Breakpoint
(Highest FR
Achieved)

% Reduction vs.
Vehicle

Vehicle - ~20 -

LY2940094 3 ~18 ~10%

LY2940094 10 ~15 ~25%

LY2940094 30 ~10 ~50%

Naltrexone

(Comparator)
10 ~12 ~40%

*p < 0.05 vs. vehicle-treated rats

Table 3: Effect of LY2940094 on Stress-Induced Reinstatement of Ethanol-Seeking in msP

Rats[1]

Treatment Dose (mg/kg, PO)
Active Lever
Presses (Post-
Yohimbine)

% Inhibition of
Reinstatement

Vehicle - ~45 -

LY2940094 3 ~15 ~67%

LY2940094 30 ~10 ~78%

*p < 0.001 vs. vehicle-treated rats

Table 4: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release in the Nucleus

Accumbens[1][3]
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Pre-treatment Challenge
Mean Extracellular
Dopamine (% of
Baseline)

Effect

Vehicle Vehicle ~100% No change

Vehicle Ethanol (1.1 g/kg, IP) ~150% Significant increase

LY2940094 (30

mg/kg, PO)
Ethanol (1.1 g/kg, IP) ~100%

Blockade of ethanol-

induced increase

LY2940094 (30

mg/kg, PO)
Vehicle ~100%

No effect on basal

dopamine

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

LY2940094 for ethanol self-administration.

Protocol 1: Operant Ethanol Self-Administration
Objective: To assess the effect of LY2940094 on the voluntary consumption of ethanol in an

operant setting.

Animals: Male alcohol-preferring rats (e.g., Indiana P-rats or Marchigian Sardinian msP-rats)

with a history of high ethanol consumption.

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid

delivery system.

Procedure:

Training:

Rats are trained to press a designated "active" lever to receive a 0.1 mL reinforcement of

10-15% (v/v) ethanol solution.

Pressing the "inactive" lever has no programmed consequences.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Training is typically conducted in daily 30-minute sessions until stable responding is

achieved (e.g., consistent number of rewards earned per session for at least 5

consecutive days).

Drug Administration:

LY2940094 is dissolved in a suitable vehicle (e.g., 20% beta-cyclodextrin) and

administered orally (PO) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).

Vehicle is administered as a control.

Drug or vehicle is typically administered 60 minutes prior to the start of the operant

session.

Testing:

Following drug or vehicle administration, rats are placed in the operant chambers for a 30-

minute self-administration session.

The number of presses on both the active and inactive levers, as well as the total volume

of ethanol consumed, are recorded.

Data Analysis:

Data are typically analyzed using a one-way ANOVA with post-hoc tests to compare the

effects of different doses of LY2940094 to the vehicle control.

Protocol 2: Progressive Ratio Responding
Objective: To evaluate the effect of LY2940094 on the motivation to work for ethanol

reinforcement.

Animals and Apparatus: Same as in Protocol 1.

Procedure:

Training:
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Rats are first trained on a fixed-ratio (FR) schedule (e.g., FR1 or FR3) for ethanol

reinforcement as described in Protocol 1.

Once stable responding is established, the schedule is switched to a progressive ratio

schedule.

In a progressive ratio schedule, the number of lever presses required to receive a single

reinforcement progressively increases within the session (e.g., 1, 2, 4, 6, 9, 12...).

Testing:

LY2940094 or vehicle is administered as described in Protocol 1.

Rats are then placed in the operant chambers for a single progressive ratio session.

The session typically ends when the rat fails to make a response for a predetermined

period (e.g., 10 minutes).

The primary measure is the "breakpoint," which is the highest ratio completed by the

animal.

Data Analysis:

Breakpoints are analyzed using a one-way ANOVA with post-hoc tests to compare the

effects of different doses of LY2940094 to the vehicle control.

Protocol 3: Stress-Induced Reinstatement of Ethanol-
Seeking
Objective: To determine if LY2940094 can block the reinstatement of ethanol-seeking behavior

induced by a pharmacological stressor.

Animals and Apparatus: Same as in Protocol 1.

Procedure:

Training and Extinction:
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Rats are trained to self-administer ethanol as described in Protocol 1.

Following stable self-administration, the ethanol reinforcement is removed, and lever

pressing is extinguished. During extinction sessions, presses on the active lever result in

no programmed consequences.

Extinction sessions continue until responding on the active lever is significantly reduced

(e.g., <20% of the baseline self-administration rate for at least 3 consecutive days).

Reinstatement Test:

On the test day, rats are pre-treated with LY2940094 or vehicle.

Subsequently, a pharmacological stressor, such as yohimbine (an α2-adrenergic

antagonist, e.g., 1.25 mg/kg, IP), is administered to induce reinstatement of ethanol-

seeking.

Rats are then returned to the operant chambers for a reinstatement session where lever

presses are recorded but do not result in ethanol delivery.

Data Analysis:

The number of active lever presses during the reinstatement session is compared

between treatment groups using a one-way ANOVA with post-hoc tests.

Protocol 4: In Vivo Microdialysis for Dopamine
Measurement
Objective: To measure the effect of LY2940094 on ethanol-induced dopamine release in the

nucleus accumbens.

Animals: Male alcohol-preferring rats.

Procedure:

Surgery:
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Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the

nucleus accumbens.

Animals are allowed to recover for at least 5-7 days post-surgery.

Microdialysis:

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g.,

1-2 µL/min).

After a stabilization period to obtain a baseline of dopamine levels, rats are administered

LY2940094 or vehicle.

Following pre-treatment, an ethanol challenge (e.g., 1.1 g/kg, IP) or saline is administered.

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and

after drug administration.

Neurochemical Analysis:

Dopamine concentrations in the dialysate samples are quantified using high-performance

liquid chromatography with electrochemical detection (HPLC-ED).

Data Analysis:

Dopamine levels are expressed as a percentage of the pre-drug baseline.

The data are analyzed using a two-way repeated measures ANOVA to assess the effects

of treatment over time.

Mandatory Visualization
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Ethanol's Effect on the Mesolimbic Dopamine System

Mechanism of LY2940094 Action

Ethanol Ventral Tegmental Area (VTA)Stimulates Nucleus Accumbens (NAc)Dopaminergic Projection Dopamine Release
Reinforcement &
Reward Seeking
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Click to download full resolution via product page

Caption: Signaling pathway of ethanol-induced dopamine release and the inhibitory action of

LY2940094.
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Experimental Workflow: Evaluating LY2940094 in Ethanol Self-Administration
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Start
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Caption: General experimental workflow for preclinical evaluation of LY2940094.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol
self-administration and ethanol-seeking in animal models - PMC [pmc.ncbi.nlm.nih.gov]

2. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces
Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for LY2940094 in
Ethanol Self-Administration Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12430085#ly2940094-for-ethanol-self-administration-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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